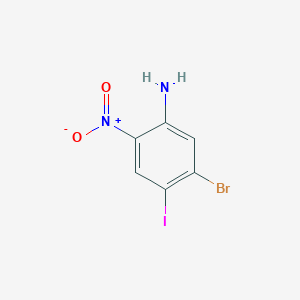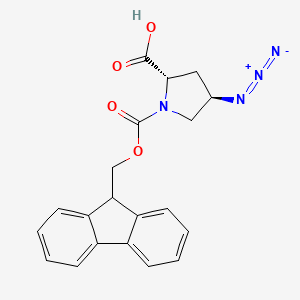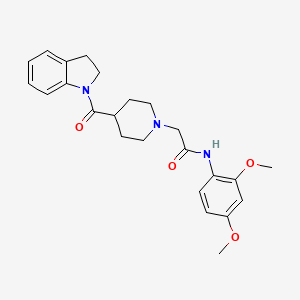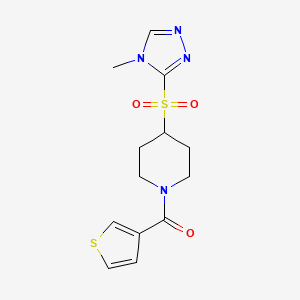![molecular formula C26H28N4O2 B2796532 1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900894-26-0](/img/structure/B2796532.png)
1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs by binding to their extracellular ligand-binding domains, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The activation of FGFRs by the compound affects several biochemical pathways. The RAS–MEK–ERK pathway is involved in cell proliferation and differentiation, the PLCg pathway is associated with intracellular calcium release and protein kinase C activation, and the PI3K–Akt pathway plays a role in cell survival and growth .
Result of Action
The compound’s action on FGFRs can inhibit tumor cell proliferation and induce apoptosis . It can also significantly inhibit the migration and invasion of tumor cells .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been reported to have potent activities against FGFR1, 2, and 3 . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one influences cell function in several ways. It has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It is involved in the inhibition of FGFR signaling pathway, which plays an essential role in various types of tumors . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
6-benzyl-5-(2-ethylpiperidine-1-carbonyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-20-13-7-8-14-28(20)26(32)22-16-21-24(30(22)17-19-11-5-4-6-12-19)27-23-18(2)10-9-15-29(23)25(21)31/h4-6,9-12,15-16,20H,3,7-8,13-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIWRXSYFHRDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)
![4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2796455.png)
![3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2796456.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/new.no-structure.jpg)

![6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2796462.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B2796464.png)

![2-oxo-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide](/img/structure/B2796466.png)

![4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2796469.png)
![4-[1-(1H-indol-3-ylmethyl)-2-oxo-2-(4-phenylpiperazino)ethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2796470.png)

